Kv3 modulator 3 is classified under the category of potassium channel modulators. It is derived from a series of compounds developed to enhance the activity of Kv3 channels, which are part of the Shaker-related superfamily of voltage-gated potassium channels. These channels are primarily expressed in various regions of the brain, including the auditory brainstem, neocortex, and cerebellum, playing vital roles in neuronal signaling and information processing .
The synthesis of Kv3 modulator 3 involves several organic chemistry techniques typical for small molecule drug development. The compound is synthesized through multi-step reactions that include:
Specific details about the synthesis routes may vary based on proprietary methodologies employed by research institutions or pharmaceutical companies .
The molecular structure of Kv3 modulator 3 is characterized by its ability to fit into specific binding sites on the Kv3 channel proteins. While detailed structural data may not be publicly available due to proprietary restrictions, it is known that the compound possesses a structure conducive to positive allosteric modulation.
Cryo-electron microscopy studies have provided insights into the structural dynamics of Kv3 channels when bound to modulators, indicating significant conformational changes that enhance channel activity .
Kv3 modulator 3 engages in specific chemical interactions with the Kv3 potassium channels:
These interactions can be quantitatively analyzed through electrophysiological techniques such as patch-clamp recordings, which measure changes in ion currents through the channels upon application of the modulator .
The mechanism of action for Kv3 modulator 3 involves:
Electrophysiological studies have demonstrated that this modulation results in decreased action potential duration and increased firing rates in neurons expressing these channels .
Kv3 modulator 3 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm its identity and purity .
Kv3 modulator 3 has potential applications in various scientific fields:
Kv3 voltage-gated potassium channels, comprising four subtypes (Kv3.1–Kv3.4), are distinguished by their high activation threshold (>−10 mV) and ultra-fast kinetics of activation/deactivation. These biophysical properties enable rapid repolarization of neuronal action potentials (APs), which is critical for sustaining high-frequency firing (>100 Hz) in fast-spiking neurons [3] [7]. In the brain, Kv3.1 and Kv3.2 subunits dominate in inhibitory GABAergic interneurons of the cortex and hippocampus, where they facilitate gamma-frequency oscillations essential for cognition and memory consolidation [4]. Kv3.3 is enriched in cerebellar Purkinje cells, auditory brainstem nuclei (e.g., medial nucleus of the trapezoid body, MNTB), and presynaptic terminals, where it fine-tunes AP waveform and synaptic transmission [9] [10]. Kv3.4, characterized by rapid inactivation, is prevalent in sensory neurons and neuromuscular junctions [6].
The functional specialization of Kv3 subunits is exemplified at the calyx of Held synapse. Kv3.3 deletion prolongs presynaptic AP duration by 54% (half-width: 0.28 ms in wild-type vs. 0.43 ms in Kv3.3KO), increasing calcium influx and enhancing glutamate release probability [9]. Conversely, Kv3.1 deletion at this synapse has minimal impact on AP duration, highlighting subunit-specific roles in synaptic precision [9]. Beyond ion conduction, Kv3.3 organizes presynaptic F-actin via its C-terminal domain, facilitating vesicle endocytosis and mobilization during sustained activity—a "non-conducting" function critical for synaptic resilience [10].
Table 1: Functional Properties of Kv3 Channel Subunits
Subunit | Gene | Expression Sites | Activation Voltage | Key Physiological Roles |
---|---|---|---|---|
Kv3.1 | KCNC1 | Cortical/HP interneurons | >−10 mV | Enables fast-spiking; sustains gamma oscillations |
Kv3.2 | KCNC2 | Basal ganglia, thalamus | >−10 mV | Regulates repetitive firing in thalamocortical circuits |
Kv3.3 | KCNC3 | Cerebellum, auditory brainstem, presynaptic terminals | >−10 mV | Controls AP repolarization; nucleates F-actin for vesicle endocytosis |
Kv3.4 | KCNC4 | Sensory neurons, NMJ | >−10 mV | Rapidly inactivating; modulates neurotransmitter release |
Genetic and functional studies directly link Kv3 channel dysfunction to debilitating central nervous system disorders. Over 100 pathogenic mutations in KCNC1 (Kv3.1) are associated with developmental and epileptic encephalopathies (DEE), progressive myoclonus epilepsies (e.g., EPM7), and intellectual disability [3] [7]. For instance, the recurrent R320H mutation in the S4 voltage-sensing domain causes myoclonus epilepsy and ataxia due to potassium channel mutation (MEAK), characterized by reduced channel surface expression and delayed activation [3]. Similarly, KCNC3 (Kv3.3) mutations such as R420H and G592R cause spinocerebellar ataxia type 13 (SCA13), disrupting channel gating or F-actin nucleation [3] [10].
These perturbations alter neuronal circuit dynamics:
Pharmacological enhancement of Kv3 currents may compensate for these deficits. Positive modulators (e.g., AUT1, RE01) hyperpolarize Kv3.1/Kv3.2 activation thresholds, boosting high-frequency firing in interneurons—a mechanism with therapeutic potential for cognitive deficits [4].
Table 2: Neurological Disorders Associated with Kv3 Channelopathies
Subunit | Gene | Representative Mutations | Associated Disorders | Functional Consequences |
---|---|---|---|---|
Kv3.1 | KCNC1 | R317S, R320H, V425M | EPM7, DEE, MEAK | Reduced current density; positive shift in activation |
Kv3.2 | KCNC2 | R310Q, A419V | Autism, epilepsy | Impaired membrane trafficking; delayed deactivation |
Kv3.3 | KCNC3 | R420H, G592R | SCA13 | Disrupted actin binding; accelerated inactivation |
Kv3.4 | KCNC4 | None reported | — | — |
Kv3 modulator 3 (Compound 4; CAS 1498186-01-8) is a small-molecule positive modulator patented for its activity on Kv3.1, Kv3.2, and/or Kv3.3 channels [8]. Its chemical structure (C₁₉H₁₈N₄O₃) features an imidazolidinedione core linked to a benzyloxy moiety—a scaffold shared by other Kv3 activators like AUT5 [1] [8]. While detailed mechanistic studies on Kv3 modulator 3 are limited, insights can be extrapolated from structurally related compounds:
Kv3 modulator 3 is primarily investigated for analgesia, suggesting roles in pain pathways where Kv3.3 presynaptically regulates neurotransmitter release [6] [8]. Its ability to modulate both ion conduction (Kv3.1/Kv3.2) and non-conducting functions (Kv3.3-actin interactions) positions it as a versatile tool for dissecting Kv3-related pathophysiology.
Interactive Table: Profile of Kv3 Modulator 3
Property | Detail | Research Significance |
---|---|---|
Chemical Name | Kv3 modulator 3 (Compound 4) | Patent: WO2017098254A1 [8] |
Structure | C₁₉H₁₈N₄O₃; imidazolidinedione derivative | Scaffold optimizable for subunit selectivity |
Targets | Kv3.1, Kv3.2, Kv3.3 channels | May rescue synaptic defects in EPM7, SCA13 |
Mechanism | Positive allosteric modulation; shifts V₀.₅ | Compensates for loss-of-function mutations |
Therapeutic Indication | Analgesia (patented) | Potential for neuropathic pain via presynaptic Kv3.3 |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: